REACTION_CXSMILES
|
C([N:3]([CH2:6]C)CC)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:15])C=CC=CC=1.[C:25]([O:29][C:30]([N:32]1[CH2:37][CH2:36][C:35]([CH2:39]C(O)=O)([OH:38])[CH2:34][CH2:33]1)=[O:31])([CH3:28])([CH3:27])[CH3:26]>C1(C)C=CC=CC=1.CCOC(C)=O>[C:25]([O:29][C:30]([N:32]1[CH2:33][CH2:34][C:35]2([O:38][C:6](=[O:15])[NH:3][CH2:39]2)[CH2:36][CH2:37]1)=[O:31])([CH3:26])([CH3:27])[CH3:28]
|
Name
|
|
Quantity
|
5.59 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
10.86 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
|
Name
|
|
Quantity
|
7.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)(O)CC(=O)O
|
Name
|
|
Quantity
|
205 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
was continued for a further 2 h at 115° C
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
WASH
|
Details
|
repeatedly washed with water
|
Type
|
EXTRACTION
|
Details
|
The combined aqueous phases were extracted with EtOAc
|
Type
|
WASH
|
Details
|
the combined organic phases were washed with sat. aq. NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under a vacuum
|
Type
|
WASH
|
Details
|
The residue was washed repeatedly with ether
|
Reaction Time |
90 min |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC2(CNC(O2)=O)CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |